Cas no 2248405-45-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate)
![1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate structure](https://ja.kuujia.com/scimg/cas/2248405-45-8x500.png)
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate 化学的及び物理的性質
名前と識別子
-
- EN300-6515025
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate
- 2248405-45-8
-
- インチ: 1S/C14H11N3O4S/c18-12(8-22-7-11-15-5-6-16-11)21-17-13(19)9-3-1-2-4-10(9)14(17)20/h1-6H,7-8H2,(H,15,16)
- InChIKey: GFEIROXZMWBRKF-UHFFFAOYSA-N
- ほほえんだ: S(CC(=O)ON1C(C2C=CC=CC=2C1=O)=O)CC1=NC=CN1
計算された属性
- せいみつぶんしりょう: 317.04702701g/mol
- どういたいしつりょう: 317.04702701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 449
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.3
- トポロジー分子極性表面積: 118Ų
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6515025-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 0.25g |
$657.0 | 2025-03-14 | |
Enamine | EN300-6515025-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 2.5g |
$1399.0 | 2025-03-14 | |
Enamine | EN300-6515025-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 5.0g |
$2070.0 | 2025-03-14 | |
Enamine | EN300-6515025-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 10.0g |
$3069.0 | 2025-03-14 | |
Enamine | EN300-6515025-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 0.1g |
$628.0 | 2025-03-14 | |
Enamine | EN300-6515025-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 0.5g |
$685.0 | 2025-03-14 | |
Enamine | EN300-6515025-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 1.0g |
$714.0 | 2025-03-14 | |
Enamine | EN300-6515025-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate |
2248405-45-8 | 95.0% | 0.05g |
$600.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate 関連文献
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1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetateに関する追加情報
Comprehensive Analysis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate (CAS No. 2248405-45-8)
The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate (CAS No. 2248405-45-8) is a highly specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structure, combining an isoindole-1,3-dione core with an imidazole-thioether side chain, makes it a subject of interest for drug discovery and enzyme inhibition studies. Researchers are increasingly exploring its applications in targeted therapies, particularly in the context of anti-inflammatory and antimicrobial agents, aligning with current trends in precision medicine.
One of the most searched questions in the field of organic chemistry is: "What are the synthetic routes for isoindole derivatives?" This compound, with its 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl moiety, serves as a prime example of how such derivatives can be functionalized for enhanced bioactivity. The presence of the imidazole-thioether group further broadens its reactivity profile, making it a versatile intermediate in heterocyclic chemistry. Recent publications highlight its role in modulating enzyme-substrate interactions, a hot topic in computational drug design.
From a structural perspective, the sulfanylacetate linkage in this molecule is noteworthy. This functional group is often associated with improved cell permeability and metabolic stability, two critical factors in modern pharmacokinetic optimization. Laboratories focusing on prodrug development have shown interest in similar constructs, as evidenced by the rising number of patent filings related to thioether-based drug delivery systems. The compound’s CAS No. 2248405-45-8 has appeared in several recent structure-activity relationship (SAR) studies, particularly those investigating small-molecule inhibitors of protein-protein interactions.
Another trending topic in chemical research is the green synthesis of heterocycles. The 1H-imidazol-2-yl component of this molecule is particularly relevant here, as imidazole derivatives are often synthesized using catalytic methods to reduce waste. Researchers are actively searching for "eco-friendly imidazole functionalization techniques," and this compound’s synthetic pathway could provide valuable insights. Its methylsulfanyl group also opens doors to click chemistry applications, a field growing exponentially due to its utility in bioconjugation.
In analytical chemistry, the characterization of 2248405-45-8 poses interesting challenges. Advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS) are essential for verifying its purity and structure. The compound’s UV-Vis absorption properties, attributable to the isoindole-1,3-dione chromophore, make it suitable for photophysical studies, a niche but rapidly expanding area in materials science. These attributes align with the increasing demand for multifunctional organic materials in optoelectronics.
Given the current emphasis on AI-driven drug discovery, molecular databases frequently index 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate as a potential scaffold for virtual screening. Its drug-likeness score and lead-like properties are often discussed in forums dedicated to cheminformatics. Furthermore, the compound’s hydrogen-bonding capacity, derived from its imidazole and carbonyl groups, makes it a candidate for crystal engineering studies—a topic gaining traction in supramolecular chemistry.
In conclusion, CAS No. 2248405-45-8 represents a compelling case study at the intersection of medicinal chemistry and molecular design. Its structural features address multiple contemporary research themes, from sustainable synthesis to therapeutic agent development. As the scientific community continues to explore heterocyclic diversity, this compound’s utility is likely to expand, solidifying its place in the lexicon of bioactive small molecules.
2248405-45-8 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-{[(1H-imidazol-2-yl)methyl]sulfanyl}acetate) 関連製品
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